2-(Naphthalen-1-ylethynyl)aniline
Description
Significance of Conjugated Systems in Organic Chemistry and Materials Science
A key consequence of conjugation is the reduction of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). fiveable.me This smaller energy gap allows the molecule to absorb light at longer wavelengths, often in the ultraviolet or visible region of the electromagnetic spectrum. fiveable.melibretexts.org The specific wavelength absorbed can be tuned by altering the length of the conjugated system or by adding various substituent groups. fiveable.me This principle is fundamental to the design of chromophores, the parts of a molecule responsible for its color. wikipedia.org
The unique electronic properties of conjugated systems are harnessed in a variety of applications, including:
Organic Electronics: They form the basis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (solar cells), and organic field-effect transistors (OFETs). fiveable.mersc.org
Dyes and Pigments: The ability to absorb visible light makes conjugated molecules ideal for use as colorants. numberanalytics.comrepec.org
Biological Processes: Conjugated systems are vital in nature, with examples including retinal (involved in vision) and chlorophyll (B73375) (essential for photosynthesis). numberanalytics.com
Overview of Ethynylaniline and Naphthalene (B1677914) Derivatives in Contemporary Research
Contemporary research leverages ethynylaniline and naphthalene derivatives as versatile building blocks for creating complex functional molecules and materials.
Ethynylaniline Derivatives: Ethynylaniline, which contains both an amino group and an ethynyl (B1212043) group on a benzene (B151609) ring, serves as a valuable synthetic intermediate. sigmaaldrich.com The amino group can act as an electron donor or a site for further functionalization, while the terminal alkyne is a key participant in powerful cross-coupling reactions, most notably the Sonogashira coupling. mdpi.comorganic-chemistry.orgrsc.org This reaction allows for the straightforward construction of larger, more complex conjugated systems. mdpi.com Researchers have explored ethynylaniline derivatives in the synthesis of heterocyclic compounds like indoles and as precursors for materials with specific optical properties. rsc.orgresearchgate.net For instance, some derivatives are investigated as fluorescent probes, where their emission characteristics change in response to their environment. rsc.orgresearchgate.net
Naphthalene Derivatives: Naphthalene, the simplest polycyclic aromatic hydrocarbon (PAH), consists of two fused benzene rings. wikipedia.orgknowde.com Its extended π-system gives it distinct properties compared to benzene. libretexts.org Naphthalene and its derivatives are crucial in various industrial and research applications. numberanalytics.comalfa-chemistry.com It is a primary precursor for the synthesis of phthalic anhydride, which is used to produce polymers, resins, and plasticizers. wikipedia.org Furthermore, naphthalene derivatives are integral to the creation of azo dyes, pesticides, and pharmaceuticals. numberanalytics.comrepec.orgvedantu.com In materials science, the incorporation of naphthalene units into polymers can enhance their thermal stability and introduce useful electronic and optical properties. rsc.orgnumberanalytics.com Specifically, polymers based on naphthalene diimide are being actively investigated for their high electron mobility in organic electronics. rsc.org
Rationalizing the Research Focus on 2-(Naphthalen-1-ylethynyl)aniline
The specific chemical architecture of this compound provides a compelling case for targeted research. This molecule strategically combines three key structural motifs: an aniline (B41778) unit, an ethynyl linker, and a naphthalene moiety.
Aniline Moiety: The aniline portion of the molecule functions as an electron-donating group due to the lone pair of electrons on the nitrogen atom. fiveable.me
Naphthalene Moiety: The naphthalene group provides a large, electron-rich, and extended π-conjugated system. libretexts.org
Ethynyl Linker: The acetylene (B1199291) (ethynyl) group acts as a rigid, linear π-conducting bridge that connects the aniline and naphthalene rings. This linkage ensures effective electronic communication and delocalization across the entire molecular framework.
The combination of these components creates a classic donor-π-acceptor (D-π-A) or, more accurately, a donor-π system, where the aniline acts as the donor and the naphthalene-ethynyl portion constitutes the extended π-system. Such structures are prime candidates for exhibiting interesting photophysical properties, such as strong fluorescence, driven by a process known as intramolecular charge transfer (ICT). The research focus on this molecule is therefore rationalized by its potential as:
A fluorescent material for applications in sensing or organic light-emitting diodes (OLEDs).
A molecular building block (monomer) for the synthesis of larger conjugated polymers with tailored electronic properties for use in organic electronics.
A model system for studying fundamental structure-property relationships in conjugated donor-π architectures.
Fundamental Principles of Structure-Property Relationships in Donor-Acceptor Systems
The properties of organic materials are intrinsically linked to their molecular structure. In donor-acceptor (D-A) systems, this relationship is particularly pronounced and is governed by the principles of electronic polarization and intramolecular charge transfer (ICT). washington.edursc.org
A typical D-A molecule consists of an electron-donating group (D) and an electron-accepting group (A) connected by a π-conjugated spacer. nih.gov The interaction between the donor and acceptor through the π-bridge leads to a significant redistribution of electron density upon photoexcitation. An electron is promoted from a molecular orbital primarily located on the donor to one centered on the acceptor, resulting in an excited state with a large dipole moment. This is the ICT state. rsc.org
The key principles governing structure-property relationships in these systems are:
Strength of Donor/Acceptor: Increasing the electron-donating strength of the donor and/or the electron-accepting strength of the acceptor decreases the HOMO-LUMO energy gap. This results in a bathochromic (red) shift in the absorption and emission spectra, meaning the molecule absorbs and emits light at longer wavelengths. washington.edu
Nature of the π-Linker: The length and type of the conjugated bridge are critical. Longer linkers generally lead to more red-shifted spectra. libretexts.org An ethynyl linker, as in this compound, provides a rigid and planar connection that facilitates efficient electronic coupling between the donor and acceptor.
Solvatochromism: Due to the significant change in dipole moment between the ground state and the ICT excited state, the fluorescence of D-A molecules is often highly sensitive to the polarity of the solvent. washington.edu This phenomenon, known as solvatochromism, can be used to probe the local environment of the molecule.
By systematically modifying the donor, acceptor, and linker components, scientists can fine-tune the optical and electronic properties of these molecules for specific applications, such as biological imaging agents, sensors, and components for optoelectronic devices. nih.gov
Compound Reference Table
| Compound Name | Molecular Formula | Key Structural Components |
| This compound | C₁₈H₁₃N | Aniline, Ethynyl, Naphthalene |
| Aniline | C₆H₅NH₂ | Phenyl, Amino |
| Naphthalene | C₁₀H₈ | Two fused Benzene rings |
| 2-Ethynylaniline | C₈H₇N | Aniline, Ethynyl |
| Phthalic anhydride | C₈H₄O₃ | Benzene ring, Anhydride |
| Naphthalene diimide | C₁₄H₆N₂O₄ | Naphthalene, Two Imide groups |
Illustrative Photophysical Properties of Donor-Acceptor Systems
The following table presents generalized data for hypothetical donor-π-acceptor molecules to illustrate the structure-property principles discussed. The values are representative and show trends observed in scientific literature.
| Donor Group | Acceptor Group | π-Linker | Absorption Max (λ_abs) | Emission Max (λ_em) |
| Weak Donor (e.g., Methoxy) | Weak Acceptor (e.g., Phenyl) | Short (e.g., Phenyl) | ~320 nm | ~380 nm |
| Strong Donor (e.g., Dimethylamino) | Weak Acceptor (e.g., Phenyl) | Short (e.g., Phenyl) | ~350 nm | ~450 nm |
| Strong Donor (e.g., Dimethylamino) | Strong Acceptor (e.g., Cyano) | Short (e.g., Phenyl) | ~390 nm | ~520 nm |
| Strong Donor (e.g., Dimethylamino) | Strong Acceptor (e.g., Cyano) | Long (e.g., Phenylethynyl) | ~420 nm | ~560 nm |
Structure
3D Structure
Properties
Molecular Formula |
C18H13N |
|---|---|
Molecular Weight |
243.3 g/mol |
IUPAC Name |
2-(2-naphthalen-1-ylethynyl)aniline |
InChI |
InChI=1S/C18H13N/c19-18-11-4-2-7-16(18)13-12-15-9-5-8-14-6-1-3-10-17(14)15/h1-11H,19H2 |
InChI Key |
KDPIJASEHOFQMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C#CC3=CC=CC=C3N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Naphthalen 1 Ylethynyl Aniline and Analogous Scaffolds
Palladium-Catalyzed Cross-Coupling Strategies
At the forefront of synthetic methods to create the C(sp²)-C(sp) bond in the target molecule is the Sonogashira cross-coupling reaction. This reaction has become an indispensable tool for the formation of arylalkynes.
The most direct and widely employed method for synthesizing 2-(naphthalen-1-ylethynyl)aniline is the Sonogashira coupling of a 2-haloaniline (where the halogen is typically iodine or bromine) with 1-ethynylnaphthalene (B95080). nih.gov This reaction is generally co-catalyzed by palladium and copper salts in the presence of an amine base. mdpi.comdoaj.org The reaction proceeds under mild conditions and provides a versatile route to a variety of 2-alkynylanilines, which are valuable precursors for various nitrogen-containing heterocycles. researchgate.net
The general reactivity trend for the aryl halide is I > Br > Cl, making 2-iodoaniline (B362364) a highly effective substrate for this transformation. mdpi.com Copper-free Sonogashira variants have also been developed to prevent the undesired homocoupling of the terminal alkyne (Glaser coupling), which can be a significant side reaction under aerobic conditions with a copper co-catalyst. mdpi.comsemanticscholar.org
The efficiency of the Sonogashira coupling is highly dependent on the specific catalytic system employed, which includes the palladium source, the ligand, the copper co-catalyst (if used), the base, and the solvent.
Catalytic System Components:
Palladium Source: Common palladium precatalysts include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂. doaj.org Air-stable precatalysts like [DTBNpP]Pd(crotyl)Cl have been developed to facilitate rapid access to the active monoligated Pd(0) state, enabling reactions even at room temperature. nih.gov
Copper Co-catalyst: Copper(I) iodide (CuI) is the classic co-catalyst, which reacts with the terminal alkyne to form a copper acetylide intermediate, facilitating the transmetalation step in the palladium catalytic cycle.
Ligands: The choice of ligand is crucial for stabilizing the palladium catalyst and modulating its reactivity. Electron-rich and sterically bulky phosphine (B1218219) ligands, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃) and di-tert-butylneopentylphosphine (B1584642) (DTBNpP), are highly effective as they promote the oxidative addition step and increase catalyst efficiency. nih.gov N-Heterocyclic carbenes (NHCs) have also emerged as powerful alternatives to phosphine ligands, offering high stability and activity. mdpi.com
Base and Solvent: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (iPr₂NH), is typically required to neutralize the hydrogen halide byproduct and to facilitate the formation of the acetylide. mdpi.com It can often serve as the solvent as well. Other solvents like dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724) (ACN) are also commonly used. mdpi.comnih.gov
The table below summarizes representative conditions for the Sonogashira coupling of 2-haloanilines with arylacetylenes, illustrating the optimization of the catalytic system.
Interactive Table: Catalytic Systems for Sonogashira Coupling of 2-Haloanilines
| Aryl Halide | Alkyne | Palladium Catalyst (mol%) | Ligand (mol%) | Copper Salt (mol%) | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 2-Bromoaniline | Phenylacetylene | [DTBNpP]Pd(crotyl)Cl (5) | - | None | TMP | ACN | rt | 92 | semanticscholar.orgnih.gov |
| 2-Iodoaniline | Phenylacetylene | PdCl₂(PPh₃)₂ (2) | - | CuI (4) | Et₃N | THF | rt | 95 | nih.gov |
| 2-Bromoaniline | 4-Ethynylanisole | [DTBNpP]Pd(crotyl)Cl (2.5) | - | None | TMP | DMSO | rt | 97 | nih.gov |
| 2-Iodoaniline | 1-Octyne | Pd(PPh₃)₄ (5) | - | CuI (10) | Et₃N | DMF | 80 | 85 | nih.gov |
The Sonogashira coupling exhibits excellent control over stereoselectivity and regioselectivity.
Stereoselectivity: The reaction mechanism involves the retention of the alkyne's triple bond. No new stereocenters are generated during the formation of the C(sp²)-C(sp) bond, and the geometry of any substituents on the starting materials is preserved in the product.
Regioselectivity: In substrates containing multiple different halogen atoms, the Sonogashira coupling demonstrates high regioselectivity based on the reactivity of the carbon-halogen bond. The order of reactivity is C-I > C-Br > C-Cl. For instance, in a molecule containing both an iodo and a bromo substituent, the coupling will occur selectively at the more reactive iodo position. mdpi.com If a molecule contains two identical halides, the coupling typically occurs at the more electrophilic carbon center. For the synthesis of the title compound from 2-haloaniline and 1-ethynylnaphthalene, the regiochemistry is explicitly defined by the starting materials.
While the standard Sonogashira coupling is the workhorse for synthesizing this compound, several related protocols offer alternative approaches.
Copper-Free Sonogashira Coupling: As mentioned, these methods are advantageous for preventing the formation of alkyne homodoupling byproducts. They often rely on finely tuned palladium catalysts and ligands, such as palladium-NHC complexes or systems with highly basic and bulky phosphine ligands, and may require specific bases like cesium carbonate or non-coordinating organic bases. mdpi.com
Arenediazonium Salt Coupling: As an alternative to aryl halides, arenediazonium salts, which can be generated in situ from anilines, can be used in Sonogashira-type reactions. mdpi.com This allows for the direct conversion of an aniline (B41778) into the corresponding arylalkyne, bypassing the need for a separate halogenation step.
Iron- and Cobalt-Catalyzed Couplings: Research has explored the use of more earth-abundant and less expensive metals like iron and cobalt as catalysts for Sonogashira-type reactions. These systems often require specific ligands and higher reaction temperatures but represent a more sustainable approach to C-C bond formation.
Sonogashira Coupling of 2-Haloanilines with Naphthalene-1-acetylene
Intramolecular Annulation Approaches to Naphthalene-Aniline Polyheterocycles
The this compound structure is a prime candidate for subsequent intramolecular cyclization reactions to build complex, fused polyheterocyclic frameworks. The proximity of the aniline nitrogen and the naphthalene (B1677914) ring to the connecting alkyne bridge allows for various annulation strategies.
The synthesis of acenaphtho[1,2-b]indoles from this compound via a palladium(II)-catalyzed tandem intramolecular annulation represents a significant synthetic challenge. This transformation would theoretically involve a sequence where the palladium(II) catalyst activates the alkyne toward nucleophilic attack by the aniline nitrogen (aminopalladation), followed by a second C-C bond-forming cyclization onto the peri-position of the naphthalene ring.
However, a comprehensive review of the scientific literature indicates that while the synthesis of acenaphtho[1,2-b]indoles has been reported, it proceeds through different synthetic routes, such as the domino reaction of enaminones with acenaphthoquinone. mdpi.comnih.gov Furthermore, palladium-catalyzed cyclizations of 2-alkynylanilines are well-established, but they typically lead to the formation of simpler 2-substituted indole (B1671886) rings rather than the complex, fused acenaphthoindole skeleton. nih.gov
At present, there is no specific literature precedent detailing the successful palladium(II)-catalyzed tandem intramolecular annulation of this compound itself to form the acenaphtho[1,2-b]indole (B282151) core. This specific transformation remains a novel and un-reported synthetic route, highlighting an area for future research and development in the field of catalytic annulation reactions.
Palladium(II)-Catalyzed Tandem Intramolecular Annulation for Acenaphthoindoles
Development of Alternative Synthetic Routes
Beyond traditional cyclization methods, alternative synthetic strategies are continuously being explored to access ethynylaniline systems and their derivatives.
"Click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for synthesizing 1,2,3-triazole-containing compounds. heteroletters.orgnih.gov This reaction is characterized by its high efficiency, mild reaction conditions, and broad substrate scope. nih.govtcichemicals.com
In the context of ethynylaniline systems, "click" chemistry has been employed to synthesize novel heterocyclic structures. For example, 3-ethynylaniline (B136080) can be reacted with azide-functionalized macrolide precursors in the presence of a bacterial ribosome, which acts as a template to catalyze the cycloaddition. nih.gov This in-cellulo "click" chemistry approach has been used to synthesize potent antibiotics. nih.gov Another application involves the synthesis of triazole-linked pyrimidinone dimers by reacting a 6-amino-5-cyano-1-(ethynylphenyl)-2(1H)-pyrimidinone, derived from 3-ethynylaniline or 4-ethynylaniline, with an azido-precursor. heteroletters.org
The key features of "click" chemistry are summarized below:
| Feature | Description |
| Modularity | Combination of readily available building blocks. tcichemicals.com |
| High Yields | Often provides near-quantitative yields of the desired product. tcichemicals.com |
| Simple Reaction Conditions | Can often be performed in benign solvents like water. tcichemicals.com |
| Inoffensive Byproducts | Generates minimal and easily removable byproducts. tcichemicals.com |
| Stereospecificity | The reaction is highly specific in its outcome. nih.gov |
Arynes are highly reactive intermediates that have found increasing use in chemical synthesis for the rapid functionalization of aryl systems. orgsyn.org The insertion of arynes into carbon-carbon and carbon-heteroatom σ-bonds provides a unique strategy for constructing complex molecules. orgsyn.org
One notable application is the synthesis of various heterocyclic compounds. For instance, the Larock group has developed aryne annulation approaches for the synthesis of dihydrobenzisoxazoles, indazoles, and pyrido[1,2-a]indoles. orgsyn.org Furthermore, the synthesis of indoles from arynes can be achieved through a Fischer indole-type reaction. orgsyn.org The direct acyl-alkylation of arynes with β-ketoesters is another powerful method for creating functionalized aromatic compounds. orgsyn.org
Preparation of N,N-Dialkylated this compound Derivatives
The synthesis of N,N-dialkylated this compound derivatives is a multi-step process that begins with the formation of the core scaffold, this compound. This is typically achieved through a Sonogashira coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms. researchgate.netbgu.ac.il Subsequent N,N-dialkylation of the resulting aniline provides the target compounds.
The Sonogashira coupling generally involves the reaction of a 2-haloaniline, such as 2-iodoaniline, with 1-ethynylnaphthalene. The reaction is catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, and a base, such as an amine like triethylamine, in a suitable organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). bgu.ac.ilmasterorganicchemistry.com While copper co-catalysts are common, copper-free Sonogashira reactions have also been developed to avoid issues with homocoupling of the alkyne. masterorganicchemistry.com
Following the successful synthesis of the this compound scaffold, the introduction of two alkyl groups onto the nitrogen atom can be accomplished through various N-alkylation methods. A common approach is the reaction of the aniline with an alkyl halide, such as methyl iodide or ethyl iodide, in the presence of a base. rsc.org The choice of base and solvent is crucial for the success of the dialkylation. Stronger bases and polar aprotic solvents like DMF can facilitate the reaction. For instance, the N-methylation of primary arylamines has been effectively carried out using methyl iodide with a solid inorganic base like lithium nitride (Li₃N) or lithium oxide (Li₂O) in DMF at room temperature. nih.gov
An alternative strategy for N,N-dialkylation involves a two-step process where the primary amine is first converted to its N-trifluoroacetyl derivative. This protecting/activating group facilitates the subsequent alkylation. The N-trifluoroacetylated aniline can then be treated with an alkyl iodide under basic conditions to achieve N,N-dialkylation. rsc.org
Reductive amination represents another viable, albeit less direct, pathway. This would involve the reaction of this compound with an excess of an aldehyde or ketone in the presence of a reducing agent. masterorganicchemistry.com Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comorganic-chemistry.org This method allows for the controlled introduction of alkyl groups and can be carried out in a one-pot fashion.
The following table summarizes representative conditions for the N,N-dialkylation of anilines, which can be adapted for the synthesis of N,N-dialkylated this compound derivatives.
Table 1: Representative Conditions for N,N-Dialkylation of Anilines
| Alkylating Agent | Base | Solvent | Temperature | Yield (%) | Reference |
| Methyl Iodide | K₂CO₃ | DMF | Room Temp. | Moderate | nih.gov |
| Ethyl Iodide | Cs₂CO₃ | Acetonitrile | Reflux | Good | organic-synthesis.com |
| Methyl Iodide (on N-trifluoroacetyl aniline) | Not specified | Not specified | Not specified | High | rsc.org |
| Formaldehyde (reductive amination) | NaBH₃CN | Methanol | Room Temp. | Good | masterorganicchemistry.com |
Chemical Reactivity and Mechanistic Elucidation of 2 Naphthalen 1 Ylethynyl Aniline Transformations
Reactivity of the Ethynyl (B1212043) Moiety in Conjugated Systems
The carbon-carbon triple bond (ethynyl group) in 2-(naphthalen-1-ylethynyl)aniline is a region of high electron density, making it susceptible to a range of addition and cyclization reactions. Its conjugation with both the aniline (B41778) and naphthalene (B1677914) aromatic rings influences its reactivity, often leading to the formation of complex heterocyclic structures.
Cycloaddition Reactions for Heterocycle Formation
The ethynyl group serves as an excellent dienophile or dipolarophile in cycloaddition reactions, providing a powerful tool for the synthesis of polycyclic aromatic and heterocyclic systems. These reactions are critical in synthetic chemistry for building complex molecular scaffolds from simpler precursors.
One of the primary applications of alkynes like the one in this compound is in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. While naphthalene itself is relatively unreactive as a diene, substituted naphthalenes can participate in such reactions. researchgate.net More commonly, the ethynyl group itself acts as the 2π component, reacting with a suitable diene.
Transition-metal catalysis, particularly with gold(I), is effective in promoting intramolecular cyclizations of enynes to form naphthalenes and other fused systems. For instance, a gold(I)-catalyzed 6-endo-dig cyclization of an aromatic 1,5-enyne bearing an aniline substituent has been shown to selectively form a naphthalene core. researchgate.net In this type of transformation, the electron-donating amino group enhances the electrophilicity of the alkyne upon coordination with the gold catalyst, facilitating the cyclization. researchgate.net This highlights the potential for intramolecular reactions in this compound derivatives, where the aniline nitrogen or the aromatic ring could act as an internal nucleophile.
Furthermore, the alkyne can participate in [3+2] dipolar cycloadditions with 1,3-dipoles like azides or nitrile oxides to form five-membered heterocycles. For example, the reaction of an alkyne with an organic azide, often catalyzed by copper(I) (a "click reaction"), yields a 1,2,3-triazole ring. beilstein-journals.orgbeilstein-journals.org Such reactions offer a pathway to novel triazole-containing polycyclic aromatic compounds starting from this compound.
The table below summarizes potential cycloaddition reactions for the ethynyl moiety.
| Reaction Type | Reactant Partner | Potential Product |
| [4+2] Cycloaddition (Diels-Alder) | Substituted Diene | Fused Polycyclic System |
| [3+2] Dipolar Cycloaddition | Organic Azide | 1,2,3-Triazole Derivative |
| [2+2] Photocycloaddition | Alkene/Naphthalene | Cyclobutane/Cyclobutene Derivative nih.gov |
| Intramolecular Cyclization (e.g., Gold-catalyzed) | (with suitable derivatization) | Fused Heterocycles (e.g., Carbazoles) researchgate.net |
Nucleophilic and Electrophilic Additions to the Alkyne Triple Bond
The electron-rich triple bond of this compound is reactive towards both electrophiles and nucleophiles. Although alkynes are generally less reactive than alkenes towards electrophiles, these reactions proceed under appropriate conditions. libretexts.orgyoutube.com
Electrophilic Addition: Electrophiles add across the triple bond, typically following the Markovnikov rule, where the electrophile attaches to the less substituted carbon. byjus.com In the case of this compound, the two carbons of the alkyne are substituted with large aromatic groups, but electronic effects from these groups will direct the regioselectivity. The reaction is believed to proceed through a high-energy vinyl cation intermediate, which is less stable than a corresponding alkyl carbocation. libretexts.orgrsc.org
Common electrophilic addition reactions include:
Hydrohalogenation: Addition of hydrogen halides (HX) across the triple bond. The reaction can proceed once to yield a vinylic halide and can add a second equivalent to form a geminal dihalide. libretexts.org
Halogenation: Addition of halogens (e.g., Br₂, Cl₂) to the alkyne, which can lead to di- and tetra-halogenated products. The initial addition is typically trans. libretexts.org
Hydration: In the presence of an acid catalyst, often with a mercury(II) salt, water adds across the triple bond to form an enol, which rapidly tautomerizes to the more stable ketone.
Nucleophilic Addition: The sp-hybridized carbons of the alkyne give it a degree of electrophilic character, allowing it to undergo nucleophilic addition, a reaction mode not typically seen in unactivated alkenes. libretexts.org The reaction is often catalyzed by a base. For instance, amines, thiols, and alcohols can add across the triple bond. The reaction of 1-halogeno-2-naphthols with anilines demonstrates the nucleophilic character of the aniline nitrogen attacking an activated position on a naphthalene ring. rsc.org Similarly, the aniline nitrogen of one molecule could potentially add to the alkyne of another under certain conditions, leading to polymerization or dimer formation.
Reactions Involving the Aniline Functional Group
The aniline portion of the molecule contains a nucleophilic amino group and an activated aromatic ring, which are sites for a distinct set of reactions.
Protonation and Acid-Base Behavior of the Amine
The lone pair of electrons on the nitrogen atom of the aniline group imparts basic properties to the molecule. quora.com Like aniline, this compound is a weak base that can be protonated by acids to form an anilinium salt.
The basicity of aromatic amines is significantly lower than that of aliphatic amines. chemistrysteps.com This is because the nitrogen lone pair is delocalized into the π-system of the benzene (B151609) ring, making it less available to bond with a proton. quora.comchemistrysteps.com The pKa of the conjugate acid of aniline (the anilinium ion) is approximately 4.6. utexas.edu The large, electron-withdrawing ethynylnaphthalene substituent on the aniline ring is expected to further decrease the basicity of the amino group relative to unsubstituted aniline.
| Compound | pKa of Conjugate Acid | Basicity |
| Cyclohexylamine | ~10.6 | More Basic utexas.edu |
| Aniline | ~4.6 | Less Basic utexas.edu |
| This compound | Predicted < 4.6 | Expected to be weakly basic |
This acid-base behavior is crucial as protonation of the amine deactivates it. In acidic conditions, the anilinium ion is formed, which changes the directing effect of the substituent from ortho-, para-directing to meta-directing for electrophilic substitution. byjus.com
Electrophilic Aromatic Substitution on the Aniline Ring System
The amino group (-NH₂) is a powerful activating group for electrophilic aromatic substitution (EAS), directing incoming electrophiles to the ortho and para positions relative to the amine. byjus.comlibretexts.org The high electron density at these positions makes the aniline ring of this compound highly reactive towards electrophiles. byjus.com
Typical EAS reactions include:
Halogenation: Reaction with bromine water, for example, leads to rapid substitution at all available ortho and para positions. byjus.com
Nitration: Direct nitration with a mixture of nitric and sulfuric acids is complex. The strongly acidic conditions protonate the amine, forming the meta-directing anilinium ion, which leads to significant amounts of the meta-substituted product alongside oxidative decomposition. chemistrysteps.comlibretexts.org To achieve para-substitution, the amine is often first protected by acetylation to form an acetanilide. This moderates the activating effect and allows for controlled substitution. libretexts.org
Sulfonation: Reaction with sulfuric acid forms the anilinium hydrogen sulfate (B86663) salt. byjus.com
The directing effects on the aniline ring are summarized in the table below.
| Position | Activating/Deactivating | Reason |
| Ortho (to -NH₂) | Activated | Resonance delocalization of nitrogen lone pair |
| Para (to -NH₂) | Activated | Resonance delocalization of nitrogen lone pair |
| Meta (to -NH₂) | Less Activated | Lower electron density compared to ortho/para |
Oxidation Mechanisms and Electron Transfer Processes
The aniline moiety is susceptible to oxidation, and the reaction can yield a variety of products depending on the oxidizing agent and reaction conditions. nih.govresearchgate.net The process is initiated by an electron transfer from the electron-rich aniline derivative. libretexts.orgmdpi.com
The oxidation of anilines can proceed through several pathways:
Formation of Azo Compounds: Mild oxidizing agents can cause the coupling of two aniline molecules to form azoxybenzenes, which can be further oxidized or reduced to azobenzenes. nih.govresearchgate.net
Formation of Nitrobenzenes: Stronger oxidizing agents can oxidize the amino group to a nitro group. nih.gov
Polymerization: Oxidative conditions can also lead to the formation of polyaniline, a conductive polymer.
Recent studies have shown that the selectivity of aniline oxidation can be controlled. For example, using hydrogen peroxide as the oxidant, the reaction can be directed towards azoxybenzenes in the presence of a mild base, or towards nitroarenes with a stronger base. nih.gov The oxidation can also proceed via an N-aryl nitrenoid intermediate, which can undergo intramolecular reactions to form new N-heterocycles. organic-chemistry.org
Electron transfer is the fundamental first step in these oxidation reactions. libretexts.org The aniline derivative acts as the electron donor. mdpi.comlibretexts.org The rate and mechanism of this electron transfer can be classified as inner-sphere or outer-sphere, depending on whether a bridging ligand is involved between the aniline and the oxidant. libretexts.org
Cascade and Tandem Reactions Utilizing Both Functional Groups
The proximate functional groups in this compound—the amine and the alkyne—are primed for sequential or concerted reactions, allowing for the rapid construction of molecular complexity from a single substrate. These transformations, often catalyzed by transition metals, can proceed through various cycloaddition and bond activation pathways to yield intricate fused ring systems.
Intramolecular cycloaddition reactions of 2-alkynylanilines are a powerful strategy for synthesizing nitrogen-containing heterocycles. In these reactions, the aniline nitrogen acts as an intramolecular nucleophile, attacking the metal-activated alkyne. This is commonly observed in the synthesis of indoles and quinolines. For instance, the cyclization of 2-(phenylethynyl)aniline, a close analog of the title compound, can be catalyzed by various metals, including gold, palladium, and zinc, to produce 2-phenyl-1H-indole. kyoto-u.ac.jpresearchgate.net
Gold-catalyzed cascade reactions of 2-alkynyl-N-propargylanilines demonstrate the potential for complex intramolecular cycloadditions. nih.govscispace.com In a representative transformation, a gold(I) catalyst activates the alkyne, which is followed by a 5-exo-dig cyclization involving the aniline nitrogen to form an indole (B1671886) intermediate. A subsequent rearrangement of the propargyl group creates an allenyl moiety, which then undergoes another intramolecular hydroarylation to construct tetracyclic fused indolines in a single operation. nih.govscispace.comresearchgate.net This cascade forms three new rings and four new bonds, highlighting the efficiency of such processes.
Intermolecular reactions, such as the palladium-catalyzed three-component reaction of a 2-alkynylaniline, a 2-alkynylbromobenzene, and an electrophile, can generate highly substituted 11H-indeno[1,2-c]quinolines. rsc.org This transformation showcases the ability of both the amine and alkyne to participate in a complex, multi-step sequence involving C-C and C-N bond formations. Similarly, intermolecular [4+2] cycloadditions (Diels-Alder type reactions) can occur where the ethynyl group acts as the dienophile, reacting with an external diene to form a six-membered ring. libretexts.orglibretexts.org The specific reactivity of this compound in these cycloadditions would be heavily influenced by the steric and electronic properties of the naphthalene ring.
Table 1: Catalyst Systems for Cyclization of 2-(Phenylethynyl)aniline to 2-Phenyl-1H-indole This table presents data for the closely related substrate, 2-(phenylethynyl)aniline, as a model for the reactivity of this compound.
| Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|
| ZnBr₂ (100 mol%) | None (Ball Mill) | RT | 1 | 82 | researchgate.net |
| Au(0)-chitosan | None (Ball Mill) | RT | 1 | 63 | researchgate.net |
| Pd(OAc)₂ (5 mol%) | None (Ball Mill) | RT | 1 | 35 | researchgate.net |
| PtCl₄ (1-2 mol%) | Toluene | 80-100 | - | Good to Excellent | researchgate.net |
Transition metal catalysis is central to activating the various bonds within this compound for tandem transformations. The reactivity hinges on the selective activation of C(sp)-H (alkynyl), C(sp²)-H (aromatic), and C-N bonds.
C(sp)-H and C-N Activation: A common pathway involves the activation of the alkyne by a π-acidic metal like gold(I) or copper(I). This enhances the electrophilicity of the alkyne, facilitating a nucleophilic attack by the ortho-amino group. This sequence constitutes a C-N bond formation via intramolecular hydroamination and is a key step in the synthesis of indoles from 2-alkynylanilines. kyoto-u.ac.jpwindows.net Copper-catalyzed tandem reactions can couple this initial C-N bond formation with a subsequent oxidative C(sp²)-H activation, for instance, coupling with a benzoquinone to form 3-indolylquinones. windows.net
C(sp²)-H Activation: Palladium catalysis often enables the activation of aromatic C-H bonds. While direct C-H activation is possible, many syntheses of fused systems from 2-alkynylanilines employ related substrates like 2-alkynylhalobenzenes. rsc.orgmindat.org In these cases, the catalytic cycle begins with the oxidative addition of palladium(0) into the C(sp²)-X bond (where X is a halide), a process closely related to C-H activation.
C-N Bond Activation: While less common as an initiating step for this substrate, C-N bond activation can occur in subsequent transformations of the products. More broadly, transition metal-catalyzed C-N bond activation is an emerging field for synthetic disconnections. nih.govnih.gov In the context of this compound, the initial product of a cyclization could potentially undergo further rearrangement or coupling via activation of a C-N bond. For example, the migration of substituents from the aniline nitrogen to the C3 position of a newly formed indole ring involves the cleavage and formation of C-N bonds within a metal-containing intermediate. kyoto-u.ac.jp
Mechanistic Studies of Catalytic Pathways
Understanding the mechanisms by which different transition metals catalyze the transformations of ethynylanilines is crucial for controlling reaction outcomes and developing new synthetic methods.
Palladium Catalysis: Palladium-catalyzed reactions of 2-alkynylanilines often proceed through a canonical cross-coupling mechanism. For example, in multicomponent reactions to form indenoisoquinolines, the cycle typically involves: rsc.orgmindat.orgnih.gov
Oxidative Addition: Pd(0) inserts into an aryl-halide bond, forming a Pd(II)-aryl species.
Migratory Insertion/Carbopalladation: The alkyne of the 2-alkynylaniline coordinates to the Pd(II) center and inserts into the Pd-aryl bond.
Nucleophilic Attack/Cyclization: The aniline nitrogen attacks a palladium-activated intermediate, or a subsequent intermolecular coupling occurs.
Reductive Elimination: The final C-C or C-N bond is formed, regenerating the Pd(0) catalyst. nih.govyoutube.com
Gold Catalysis: Gold(I) complexes are powerful π-acids that activate alkynes toward nucleophilic attack. The mechanism for the cyclization of 2-alkynylanilines generally follows these steps: kyoto-u.ac.jpresearchgate.netmdpi.com
Alkyne Coordination: The gold(I) catalyst coordinates to the triple bond of the ethynylaniline, increasing its electrophilicity.
Nucleophilic Cyclization: The lone pair of the aniline nitrogen attacks the activated alkyne in a 5-exo-dig or 6-endo-dig manner. For 2-alkynylanilines, 5-exo-dig cyclization to form an indole precursor is common.
Protodeauration/Rearrangement: The resulting vinyl-gold intermediate can be protonated to release the product and regenerate the gold catalyst. Alternatively, it can undergo further reactions, such as the rearrangement of an N-substituent (e.g., a propargyl group) to the C3 position of the indole ring, leading to cascade sequences. kyoto-u.ac.jpscispace.com
Copper Catalysis: Copper catalysts are versatile and can promote a variety of transformations. In the tandem synthesis of 2-acylquinolines from 2-ethynylanilines, a plausible mechanism involves: rsc.org
Formation of a copper(I) acetylide from the terminal alkyne.
Reaction with an electrophile (e.g., glyoxal) and subsequent condensation with the aniline nitrogen to form an iminium intermediate.
An intramolecular cyclization followed by aromatization yields the final quinoline (B57606) product. In other copper-catalyzed annulations, the mechanism can involve hydroamination followed by oxidative coupling. windows.net The precise pathway is highly dependent on the oxidant and additives used. nih.govresearchgate.net
The outcome, rate, and selectivity of reactions involving this compound are profoundly influenced by electronic and steric factors.
Electronic Effects: The electronic nature of substituents on both the aniline ring and the alkyne terminus can significantly alter reactivity.
Aniline Ring Substituents: Electron-donating groups (EDGs) on the aniline ring increase the nucleophilicity of the amino group, which generally accelerates the initial cyclization step in hydroamination/cycloisomerization reactions. researchgate.net Conversely, electron-withdrawing groups (EWGs) can slow this step but may be necessary for other transformations. researchgate.net
Alkyne Substituents: The electronic nature of the group attached to the alkyne (in this case, the naphthalene ring) affects the polarization of the C≡C bond upon coordination to a metal catalyst. The electron-rich naphthalene system can stabilize cationic intermediates that may form during the reaction. In gold-catalyzed cyclizations of related 1,5-enynes, an aniline substituent was found to favor a 6-endo-dig pathway by stabilizing positive charge development on the alkyne upon Au⁺ coordination. researchgate.net
Steric Effects: The steric hindrance posed by the bulky 1-naphthalenyl group is a defining characteristic of the title compound's reactivity.
Catalyst Approach: The large steric profile of the naphthyl group can hinder the approach of the metal catalyst and other reagents. This can influence which face of the alkyne is activated and may dictate the stereochemical outcome of subsequent additions. nih.govnih.gov
Reaction Rates and Selectivity: Compared to a less hindered analog like 2-(phenylethynyl)aniline, reactions with this compound may proceed at different rates. The steric bulk can disfavor certain transition states, potentially leading to higher selectivity for a specific reaction pathway over others. rsc.org For example, in polymerization reactions using pyridylamido-type catalysts, bulky ortho-substituents on aniline fragments were found to enhance stereoselectivity by creating a more defined chiral pocket around the active site. mdpi.com A similar principle applies here, where the naphthyl group acts as a permanent bulky ortho-substituent, influencing the conformation of intermediates and transition states.
Table 2: Electronic Effects on Gold/Copper Co-catalyzed Tandem Reaction of 2-Alkynylanilines This table illustrates how substituents on the aniline ring impact the yield of the resulting 2,2'-diphenyl-2,3'-biindolin-3-ones.
| Substrate (R¹ group on Aniline Ring) | Product | Yield (%) | Reference |
|---|---|---|---|
| H (unsubstituted) | 2g | 66 | acs.org |
| 5-Me (electron-donating) | 2i | 60 | acs.org |
| 5-Cl (electron-withdrawing) | 2h | 80 | acs.org |
Advanced Spectroscopic Characterization and Molecular Structure Elucidation
Electronic Absorption and Emission SpectroscopyThe electronic properties of the compound were to be investigated through UV-Vis absorption and fluorescence emission spectroscopy. These techniques provide information about the electronic transitions within the molecule and its behavior in the excited state. The extended conjugation provided by the naphthalene (B1677914) and aniline (B41778) rings linked by an ethynyl (B1212043) bridge is expected to give rise to interesting photophysical properties. Regrettably, no specific experimental data on the electronic absorption and emission maxima, or quantum yields, for this compound were available.
UV-Visible Absorption Profiles and Electronic Transitions (π-π, n-π)**
The electronic absorption spectrum of 2-(Naphthalen-1-ylethynyl)aniline is characterized by transitions occurring within the ultraviolet (UV) and visible regions of the electromagnetic spectrum. These absorptions are primarily attributed to π → π* and n → π* electronic transitions involving the delocalized π-electron systems of the aromatic naphthalene and aniline rings, as well as the non-bonding (n) electrons of the nitrogen atom in the amino group.
The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically intense and occur in the UV-visible range of 200 to 700 nm. agroparistech.fr In aromatic compounds like this compound, these transitions are responsible for the strong absorption bands. For instance, benzene (B151609), a fundamental aromatic system, exhibits three aromatic π → π* transitions at 180 nm, 200 nm, and 255 nm. wikipedia.org Similarly, the absorption peaks observed around 300 nm in aniline-alpha naphthol derivatives are assigned to the π-π* electronic transition of the aromatic rings. researchgate.net
The n → π* transitions involve the promotion of an electron from a non-bonding (n) orbital, such as the lone pair on the nitrogen atom of the aniline moiety, to a π* antibonding orbital. agroparistech.fr These transitions are generally of lower intensity compared to π → π* transitions and are also found in the UV region. agroparistech.frlibretexts.org The presence of the amino group with its lone pair of electrons makes n → π* transitions possible in this compound. agroparistech.fr The specific wavelengths and intensities of these absorption bands can be influenced by factors such as solvent polarity and molecular conformation.
Fluorescence Emission Characteristics, Excitation-Emission Mapping, and Quantum Yield Determination
This compound and its derivatives often exhibit fluorescence, a phenomenon where the molecule emits light after being electronically excited. The fluorescence properties are intimately linked to the molecular structure and the surrounding environment. Aniline itself shows fluorescence with an excitation peak at 286 nm and an emission peak at 336 nm. aatbio.com
The fluorescence quantum yield (Φ), which represents the efficiency of the fluorescence process, is a critical parameter. Studies on related anilinonaphthalene sulfonic acids have shown that their quantum yields can be significantly enhanced by inclusion in cyclodextrins. nih.gov For instance, the Φ values of 1,8- and 2,6-anilinonaphthalene sulfonic acids were found to be greatly increased upon inclusion in methylated β-cyclodextrins. nih.gov This suggests that the quantum yield of this compound could also be sensitive to its local environment.
Excitation-emission mapping provides a comprehensive "fingerprint" of a fluorescent molecule by recording the emission spectra at various excitation wavelengths. This technique would be valuable in fully characterizing the emissive states of this compound.
Below is a hypothetical data table illustrating how quantum yield might vary for this compound in different solvents, based on general principles observed for similar compounds.
| Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) |
|---|---|---|---|
| Cyclohexane | 320 | 380 | 0.15 |
| Dichloromethane | 325 | 395 | 0.25 |
| Acetonitrile (B52724) | 328 | 410 | 0.32 |
| Ethanol | 330 | 420 | 0.28 |
Solvatochromic Behavior and Environmental Effects on Electronic Properties
Solvatochromism refers to the change in the color of a substance, and hence its UV-visible absorption or emission spectrum, upon a change in the polarity of the solvent. ajrsp.com This phenomenon arises from differential solvation of the ground and excited states of the molecule. For π→π* transitions, a red shift (to longer wavelengths) is often observed with increasing solvent polarity. libretexts.org Conversely, n→π* transitions typically exhibit a blue shift (to shorter wavelengths) in polar solvents. libretexts.org
The electronic properties of this compound are expected to be sensitive to the solvent environment due to the presence of both the polar amino group and the extended nonpolar aromatic system. Studies on similar compounds, such as N-(2-hydroxybenzylidene)aniline, have demonstrated solvatochromic effects. epa.gov The interaction of the lone pair electrons on the nitrogen with polar solvent molecules can stabilize the ground state, leading to shifts in the absorption and emission spectra. libretexts.org
The following interactive table illustrates the potential solvatochromic shifts for this compound in various solvents.
| Solvent | Dielectric Constant | Absorption λmax (nm) | Emission λmax (nm) |
|---|---|---|---|
| n-Hexane | 1.88 | 315 | 375 |
| Toluene | 2.38 | 320 | 385 |
| Dichloromethane | 8.93 | 325 | 400 |
| Acetone | 20.7 | 328 | 415 |
| Acetonitrile | 37.5 | 330 | 425 |
High-Resolution Mass Spectrometry for Molecular Weight and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is a powerful technique for the precise determination of the molecular weight and elemental composition of a compound. For this compound (C₁₈H₁₃N), the expected exact mass would be calculated and compared to the experimentally determined value to confirm its identity.
In addition to molecular weight determination, mass spectrometry provides valuable information about the fragmentation patterns of the molecule upon ionization. Electron ionization mass spectrometry of small substituted aromatic amines is known to result in multistep fragmentation mechanisms. nih.gov The fragmentation of the this compound molecular ion would likely involve cleavages at the ethynyl linker and within the aniline and naphthalene moieties.
Studies on the fragmentation of aniline dications have shown that the ring structure can be weak and lead to various dissociation pathways, often facilitated by hydrogen migration. rsc.orgresearchgate.net While these studies focus on a different ionization state, they highlight the complex rearrangements that can occur in aniline-containing molecules. The fragmentation of N,N-diethylaniline derivatives also reveals intricate mechanisms involving interactions between substituents. nih.gov Analyzing the fragmentation pattern of this compound would provide insights into its structural stability and the relative strengths of its chemical bonds.
X-ray Diffraction (XRD) Analysis for Crystalline State Structure
X-ray diffraction (XRD) on a single crystal of this compound would provide the definitive three-dimensional arrangement of atoms in the solid state. This analysis reveals crucial information such as bond lengths, bond angles, and intermolecular interactions.
Computational and Theoretical Chemistry Studies of 2 Naphthalen 1 Ylethynyl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and accurate tool for investigating the properties of molecular systems. spectroscopyonline.com By approximating the many-electron Schrödinger equation, DFT allows for the calculation of a molecule's electronic structure and other properties with a favorable balance between computational cost and accuracy. youtube.com For a molecule like 2-(naphthalen-1-ylethynyl)aniline, DFT calculations, often employing hybrid functionals such as B3LYP, are instrumental in elucidating its fundamental chemical characteristics. nih.gov
Geometry Optimization and Conformational Analysis
The first step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. youtube.com This process systematically adjusts the positions of the atoms to find the arrangement with the lowest potential energy. rub.de For a molecule with rotatable bonds, such as the C-C single bond connecting the aniline (B41778) and ethynyl (B1212043) groups, and the potential for rotation around the C-N bond of the amino group, a conformational analysis is crucial. eurjchem.com
The conformational landscape of this compound would be explored by systematically rotating the key dihedral angles and calculating the energy of each resulting conformer. This process identifies the global minimum energy conformer as well as other low-energy isomers that may be present in equilibrium. eurjchem.com Studies on similar substituted aromatic compounds have demonstrated the effectiveness of DFT in predicting the relative energies of different conformers. researchgate.net For instance, the orientation of the amino group relative to the phenyl ring and the spatial arrangement of the bulky naphthalene (B1677914) group would be key determinants of the molecule's preferred conformation. The planarity or non-planarity of the molecule, influenced by steric hindrance between the naphthalene and aniline moieties, would also be a critical outcome of this analysis. lmu.edu
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Molecular Orbitals
The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. sinaweb.net A smaller HOMO-LUMO gap generally indicates a molecule that is more easily excited and more reactive. eurjchem.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline moiety, which acts as an electron-donating group. Conversely, the LUMO is likely to be distributed across the extended π-system of the naphthalene ring and the ethynyl bridge. researchgate.net The interaction between the electron-donating amino group and the electron-accepting naphthalene system through the π-conjugated ethynyl linker would lead to a degree of intramolecular charge transfer (ICT) character.
DFT calculations on naphthalene and its derivatives have shown that the HOMO-LUMO gap is sensitive to substitution. researchgate.net For instance, the introduction of various functional groups onto a naphthalene core has been shown to reduce the energy gap. researchgate.net Similarly, studies on amino-substituted polycyclic aromatic hydrocarbons (PAHs) highlight the role of the amino group in modulating the electronic structure. researchgate.netresearchgate.net
| Compound | Functional/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | DFT/aug-cc-pVQZ | -6.13 | -1.38 | 4.75 |
| Naphthalene Derivative (example) | DFT | -5.25 | -0.25 | 5.0 |
This table presents illustrative HOMO-LUMO data for naphthalene and a representative derivative from computational studies. samipubco.comresearchgate.net The values for this compound would be influenced by the specific interplay of the aniline and naphthylethynyl groups.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a molecule.
NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a valuable application of DFT. nih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach used in conjunction with DFT to calculate the isotropic shielding constants, which are then converted to chemical shifts. osti.govnih.govrsc.org The accuracy of these predictions can be high enough to distinguish between different isomers and conformers. osti.gov For this compound, theoretical prediction of the chemical shifts for the protons and carbons in the aniline and naphthalene rings, as well as the ethynyl carbons, would provide a theoretical spectrum that could be used to aid in the assignment of experimental NMR data.
Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. DFT calculations can predict these vibrational frequencies and their corresponding intensities. spectroscopyonline.comnih.gov The calculated frequencies are often scaled by an empirical factor to better match experimental values. For this compound, the calculated vibrational spectrum would show characteristic bands for the N-H stretching of the amino group, the C≡C stretching of the ethynyl linker, and the various C-H and C-C stretching and bending modes of the aromatic rings. nih.govmdpi.com Analysis of these predicted frequencies can aid in the interpretation of experimental IR and Raman spectra. researchgate.net
Quantum Chemical Modeling of Reactivity and Reaction Pathways
Beyond static properties, computational chemistry can be used to model the reactivity of this compound and to map out the energetic profiles of its chemical reactions. umn.edu
Transition State Characterization and Activation Energy Calculations
A key application of quantum chemical modeling is the study of reaction mechanisms, which involves locating the transition state (TS) structure and calculating the activation energy. The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. e3s-conferences.org
For this compound, a particularly relevant reaction to study would be its intramolecular cyclization to form a benzo[a]carbazole derivative. Such cyclizations are known to occur for related 2-alkynyl anilines, often catalyzed by transition metals. researchgate.net DFT calculations can be used to model the reaction pathway, identify the transition state structure for the cyclization, and calculate the activation energy. This information is crucial for understanding the feasibility of the reaction and the conditions under which it might occur. Computational studies on similar cyclization reactions have successfully elucidated the mechanisms and rationalized the observed product distributions. e3s-conferences.org A study on the palladium-catalyzed cyclization of 2-alkynyl-N-ethanoyl anilines, for instance, used DFT to determine a gas-phase activation barrier of 37 kcal/mol for the rate-determining step. researchgate.net
Reaction Coordinate Mapping and Intrinsic Reaction Coordinate (IRC) Analysis
Once a transition state has been located, an Intrinsic Reaction Coordinate (IRC) analysis can be performed. mdpi.com An IRC calculation maps the minimum energy path connecting the transition state to the reactants and products on the potential energy surface. researchgate.net This provides a detailed picture of the geometric changes that occur as the reaction progresses. researchgate.net
For the cyclization of this compound, an IRC analysis would visualize the bond-breaking and bond-forming processes involved in the transformation from the linear reactant to the cyclized product. It would show how the nitrogen atom of the aniline attacks the ethynyl carbon, leading to the formation of the new heterocyclic ring. This detailed mapping of the reaction coordinate provides a deeper understanding of the reaction mechanism beyond just the energetics. researchgate.net
Analysis of Substituent Electronic Effects (e.g., Hammett Constants, LFER)
The Hammett equation and other Linear Free-Energy Relationships (LFER) are valuable tools for quantifying the electronic influence of substituents on a molecule's reactivity and physical properties. researchgate.netresearchgate.net This analysis typically involves synthesizing a series of derivatives where a substituent is varied at a specific position and then measuring a property (like a reaction rate or an acidity constant) to correlate against established substituent parameters (σ).
A search of the scientific literature did not yield any studies that have performed a Hammett analysis on a series of substituted this compound derivatives. Such research would provide insight into how electron-donating or electron-withdrawing groups on either the aniline or naphthalene rings affect the electronic character of the molecule. However, no data tables of Hammett constants or LFER plots for this specific compound could be located.
Theoretical Investigations of Electronic Communication and Energy Transfer
Theoretical chemistry provides powerful methods to investigate how different parts of a molecule interact electronically and how energy is transferred within the molecular framework.
Intramolecular charge transfer (ICT) is a process where an electron moves from an electron-donor part of a molecule to an electron-acceptor part upon photoexcitation. In this compound, the aniline moiety could act as the donor and the naphthalene ring as the acceptor. Computational studies, often using Time-Dependent Density Functional Theory (TD-DFT), are employed to analyze the character of the excited states and quantify the extent of charge transfer. xmu.edu.cnnih.gov
Despite the suitability of this compound for such studies, no specific research articles detailing an ICT analysis, including data on excited state energies, oscillator strengths, or charge distribution changes upon excitation, were found for this compound. Studies on analogous systems, such as naphthanilides, show that the position of substitution on the naphthalene ring significantly influences the charge transfer characteristics. xmu.edu.cn
Electronic communication between the aniline and naphthalene moieties in this compound can occur through the ethynyl bridge (through-bond) or by direct spatial overlap if the molecule adopts a folded conformation (through-space). These interactions are critical for understanding the molecule's electronic and photophysical properties.
No theoretical investigations specifically analyzing the through-bond versus through-space electronic interactions for this compound have been published. Such a study would typically involve analyzing the molecular orbitals, calculating electronic coupling parameters, and potentially using techniques like Natural Bond Orbital (NBO) analysis.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into how a molecule behaves in a solution and how its conformation changes in response to its environment. For this compound, MD simulations could reveal preferred conformations in different solvents and explain solvent-dependent spectroscopic properties.
The literature search did not uncover any studies that have performed molecular dynamics simulations on this compound. Consequently, there is no available information regarding its dynamic behavior or specific solvent interactions from this computational approach.
Based on a comprehensive search of available scientific literature, there is currently insufficient specific information on the chemical compound This compound to generate a detailed article that adheres to the requested outline.
The provided structure requires in-depth research findings on the following advanced applications:
Design and Development of Fluorescent Chemical Sensors: Searches did not yield specific studies on the rational design of fluorogenic probes using a this compound scaffold or its specific mechanisms for analyte recognition. While literature exists for other naphthalene and aniline derivatives as fluorescent sensors researchgate.netacs.orgresearchgate.net, this information does not pertain to the target compound.
Role in Organic Electronic and Optoelectronic Materials: There is no specific documentation found on the use of this compound as a monomer unit for creating conjugated polymers or oligomers. Consequently, there are no available research findings on its application as a component in Organic Light-Emitting Diodes (OLEDs) or Organic Photovoltaics (OPVs) researchgate.netnih.gov.
Building Blocks in Complex Synthetic Endeavors: While the broader class of 2-alkynylanilines is known to be versatile in the synthesis of heterocyclic compounds like indoles and quinolines nih.govresearchgate.netacs.orgacs.org, no specific examples or detailed research could be found that utilize this compound as a key building block for complex molecules.
Therefore, as the necessary detailed research findings for each specified subsection are not present in the available literature, it is not possible to construct the requested professional and authoritative article focusing solely on this compound.
Advanced Applications and Material Science Prospects of 2 Naphthalen 1 Ylethynyl Aniline Derivatives
Building Blocks in Complex Synthetic Endeavors
Precursors for Novel Polyheteroaromatic Systems and Functional Organic Frameworks
The 2-(naphthalen-1-ylethynyl)aniline scaffold is an exemplary precursor for the synthesis of complex, nitrogen-containing polycyclic aromatic hydrocarbons (NPAHs) and other polyheteroaromatic systems. The ortho-alkynyl aniline (B41778) motif is primed for intramolecular cyclization reactions, providing a powerful strategy for constructing fused heterocyclic rings.
Methodologies such as transition metal-catalyzed cyclization and annulation are frequently employed to transform 2-alkynyl aniline derivatives into more complex structures. acs.orgrsc.orgrsc.org For instance, rhodium-catalyzed cyclization of o-alkynyl anilines is a known method to produce 2,3-disubstituted indoles. acs.org Similarly, palladium catalysis can trigger tandem cyclizations of o-alkynylanilines with other molecules, like isocyanides, to create heterocyclic fused 2-aminoquinolines. rsc.org Gold-catalyzed processes have also been used to convert 2-alkynyl arylazide derivatives into polysubstituted quinolines. nih.gov These reactions demonstrate the potential of the this compound core to serve as a foundational unit for a diverse range of nitrogen-containing polycyclic compounds.
The incorporation of the naphthalene (B1677914) unit is particularly advantageous for material applications. Naphthalene is a valuable building block for organic solid-state laser dyes, as it can help create materials with smaller energy gaps and enhanced photo- and thermal-stability. rsc.org The introduction of nitrogen atoms into polycyclic aromatic frameworks, creating NPAHs, is a powerful strategy to fine-tune their electronic, structural, and chemical properties, making them valuable in materials and supramolecular science. nih.govrsc.org
While direct synthesis of functional organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) from this compound is an emerging area, the molecule's rigid structure and functional groups make it a promising candidate for inclusion as a linker or node in such highly ordered, porous materials.
Intermediates in the Synthesis of Fine Chemicals and Specialty Organic Materials
Aniline and its derivatives are fundamental starting materials in the chemical industry, serving as primary products for a vast array of industrial applications. researchgate.net Specifically, N-substituted anilines are key intermediates in the production of high-value fine chemicals such as polymers, dyes, and pharmaceutical compounds. The this compound structure, which combines a biaryl system with reactive aniline and alkyne groups, is a valuable building block for specialty organic materials. mdpi.combeilstein-journals.org
The synthesis of new aniline derivatives is a focus of research for creating polymers with tailored properties. rsc.org The biaryl component, in particular, is a pluripotent scaffold found in materials, agrochemicals, and bioactive molecules. mdpi.com The development of synthetic routes to complex biaryls, such as those derived from this compound, is driven by the demand for structurally sophisticated molecules in modern chemical research. The presence of the ethynyl (B1212043) group offers a site for further reactions, such as "click chemistry" or polymerization, allowing the aniline derivative to be incorporated into larger, functional macromolecules.
Chemical Design Strategies for Biologically Relevant Scaffolds
The biaryl aniline motif is a privileged structure in medicinal chemistry, and this compound provides a versatile scaffold for designing biologically active compounds.
Synthesis of Imidazole Derivatives and Other Nitrogen Heterocycles for Chemical Probe Development
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, with over half of all FDA-approved small-molecule drugs containing at least one such ring system. researchgate.netacs.org The this compound core is an excellent starting point for the synthesis of various nitrogen heterocycles due to the reactivity of its ortho-alkynyl aniline structure.
Intramolecular cyclization reactions provide a direct pathway to fused heterocycles. For example, iron-catalyzed selenocyclization of 2-ethynylanilines yields diverse 3-selenylindoles, and other metal-catalyzed hydroamination reactions can produce 2-substituted indoles. rsc.orgresearchgate.net These indole (B1671886) scaffolds are central to many biologically active compounds. Furthermore, tandem reactions can build even more complex systems; palladium-catalyzed cyclization of o-alkynylanilines can lead to heterocyclic fused quinolines. rsc.org
While direct cyclization leads to indoles and quinolines, the aniline and alkyne groups can be used in multi-step syntheses to generate other important heterocycles like imidazoles. mdpi.comunifi.it These heterocyclic products can then be developed into chemical probes for biological imaging. researchgate.netacs.org For instance, rotor fluorophores derived from stilbene (B7821643) derivatives containing N,N-dimethylaniline or naphthalene-amine groups can be integrated into peptides to monitor protein degradation in real-time. acs.org The synthesis of diverse heterocycles from the this compound platform opens avenues for creating novel probes to study biological processes.
Chemical Modifications for Targeted Molecular Recognition (e.g., enzyme binding site mimics, molecular interaction studies)
A key strategy in drug design is the chemical modification of a core scaffold to achieve specific interactions with a biological target, such as an enzyme's active site. The this compound structure offers multiple points for modification—the aniline nitrogen, the aromatic rings of the aniline and naphthalene moieties, and the alkyne linker—to optimize molecular recognition.
Biaryl anilines have been successfully designed as subtype-selective agonists for nuclear receptors like PPARα, demonstrating that careful functionalization of the aromatic rings can lead to potent and selective biological activity. acs.orgnih.gov This principle can be applied to the this compound scaffold to develop inhibitors for various enzymes. The design of enzyme inhibitors often starts with known crystal structures to create scaffolds that mimic the binding of natural substrates. nih.gov The naphthalene and aniline rings can be functionalized to occupy specific pockets within an enzyme's binding site, while the aniline's amino group can form crucial hydrogen bonds. researchgate.netunifi.it
Molecular docking studies are a powerful tool to predict and analyze these interactions. For example, studies on naphthalene-based dyes have explored their binding modes with protein targets, highlighting the importance of non-covalent interactions like hydrogen bonds and π-π stacking, both of which are possible with the this compound structure. nih.gov By systematically modifying the scaffold and evaluating the binding affinity, researchers can develop potent and selective molecules for targeted molecular recognition.
Aniline-Based Chemical Scaffolds in Medicinal Chemistry Design Principles
The aniline moiety is a cornerstone of medicinal chemistry, and biaryl structures are considered "privileged" templates in drug discovery due to their ability to interact with a wide range of protein targets with high affinity. mdpi.comnih.gov The combination of these two features in the this compound scaffold makes it a highly valuable starting point for drug design.
Aniline derivatives are found in numerous marketed drugs and are key building blocks for synthesizing a variety of heterocycles. mdpi.comresearchgate.net The amino group of aniline is a key functional handle; it can act as a hydrogen bond donor or acceptor, which is critical for binding to biological targets. researchgate.net The biaryl arrangement allows the two aromatic rings to adopt specific conformations, enabling them to fit into binding pockets and engage in favorable interactions. nih.gov
The development of novel methods to access complex aniline derivatives, such as meta-substituted anilines, is a major focus of synthetic chemistry, underscoring their importance. beilstein-journals.org The this compound structure offers several advantages for medicinal chemistry design:
The aniline group provides a site for hydrogen bonding and further chemical modification.
The biaryl system (naphthalene-phenyl) serves as a rigid scaffold that can be tailored to fit specific protein targets.
The ethynyl linker provides conformational rigidity and a vector for adding other functional groups or linking to other molecular fragments.
These features make aniline-based scaffolds like this compound central to the principles of modern medicinal chemistry, providing a robust framework for the rational design of new therapeutic agents.
Future Research Directions and Emerging Paradigms
Sustainable Synthesis of 2-(Naphthalen-1-ylethynyl)aniline and its Derivatives
The future of chemical manufacturing hinges on the development of environmentally benign and efficient synthetic methods. researchgate.net For this compound and its derivatives, research is moving beyond traditional multi-step processes, which often require harsh conditions and generate significant waste, toward greener alternatives. uva.nl
Key strategies for sustainable synthesis include:
Microwave-Assisted Synthesis: This technique has emerged as an energy-efficient method that can dramatically reduce reaction times from hours or days to mere minutes. mdpi.comnih.gov Applying microwave irradiation to the coupling reactions required to assemble the target molecule, such as the Sonogashira coupling of 1-ethynylnaphthalene (B95080) and 2-haloaniline, could lead to higher yields and cleaner reaction profiles. nih.gov
Solvent-Free and Catalyst-Free Reactions: A significant goal in green chemistry is the elimination of hazardous organic solvents and heavy metal catalysts. researchgate.net Research into solid-state reactions or reactions using deep eutectic solvents could provide viable pathways. researchgate.net Furthermore, developing catalyst-free coupling methods, potentially activated by thermal or photochemical means, represents a major frontier. nih.govbeilstein-journals.org
The table below outlines potential green synthetic approaches compared to traditional methods.
| Feature | Traditional Synthesis (e.g., Sonogashira Coupling) | Proposed Sustainable Synthesis |
| Catalyst | Palladium/Copper | Catalyst-free or use of recyclable nanocatalysts |
| Solvent | Organic solvents (e.g., Toluene, THF) | Water, ethanol, or solvent-free conditions ijiras.com |
| Energy Source | Conventional heating (hours) | Microwave irradiation (minutes) nih.gov |
| Procedure | Multi-step with intermediate isolation | One-pot, multi-component reaction beilstein-journals.org |
Unveiling Novel Reactivity Profiles and Unexplored Catalytic Transformations
The rich combination of functional groups in this compound—the primary amine, the carbon-carbon triple bond, and the extended aromatic system—offers a playground for discovering new chemical reactions.
Intramolecular Cyclizations: The proximity of the aniline (B41778) and ethynyl (B1212043) groups makes this molecule a prime substrate for intramolecular cyclization reactions to build complex heterocyclic systems. Gold-catalyzed 6-endo-dig cyclizations have been used to synthesize related 2-(naphthalen-2-yl)anilines, suggesting that similar strategies could be employed to create novel benzo[a]carbazole derivatives from the title compound. researchgate.net
Directed C-H Functionalization: The amine group can act as a directing group to facilitate the selective functionalization of C-H bonds on the aniline or naphthalene (B1677914) rings. This allows for the precise installation of additional functional groups, leading to a diverse library of derivatives with tailored properties.
Alkyne Metathesis and Click Chemistry: The ethynyl linker is a versatile handle for polymerization or for conjugation to other molecules and materials. Its participation in alkyne metathesis could lead to novel conjugated polymers, while its use in copper-catalyzed or strain-promoted azide-alkyne cycloaddition (Click Chemistry) would allow for efficient bioconjugation or surface functionalization.
Future research will likely focus on using transition metal catalysts (e.g., gold, rhodium, iridium) to unlock new reaction pathways and control selectivity. researchgate.net
Advanced Material Design Based on this compound for Emerging Technologies
The structural rigidity and extended π-conjugation conferred by the naphthalene and ethynyl groups make this compound a promising building block for advanced organic materials. Aniline and its derivatives are already crucial intermediates in the dye and pharmaceutical industries. nih.govresearchgate.net
Potential applications in emerging technologies include:
Organic Electronics: The naphthalene core is a well-known chromophore used in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). By modifying the substitution on the aniline ring, the electronic properties (e.g., HOMO/LUMO levels) of the molecule could be fine-tuned to optimize performance in these devices.
Chemical Sensors: The aniline group can be readily oxidized or can participate in hydrogen bonding, making it sensitive to changes in its chemical environment. Materials incorporating this moiety could be developed as fluorescent or colorimetric sensors for detecting analytes such as metal ions or pH changes.
Dye-Sensitized Solar Cells (DSSCs): Naphthalene-based dyes are known for their strong light absorption and photostability. nih.gov Derivatives of this compound could be designed as efficient sensitizers in DSSCs, converting light into electrical energy.
Integration with Supramolecular Chemistry and Nanoscale Architectures
Supramolecular chemistry involves the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct structural features of this compound make it an excellent candidate for designing self-assembling systems.
Hydrogen Bonding Networks: The N-H bonds of the aniline group can act as hydrogen bond donors, while the nitrogen atom can act as an acceptor. These interactions can guide the assembly of molecules into well-defined one-dimensional chains, two-dimensional sheets, or three-dimensional networks. Naphthalene-based dyes have been shown to form 1D zig-zag supramolecular chains through hydrogen bonding. nih.gov
π-π Stacking: The planar and electron-rich naphthalene ring is prone to π-π stacking interactions. These forces can drive the organization of molecules into columnar or lamellar structures, which are essential for charge transport in organic electronic materials.
Host-Guest Chemistry: The molecule's shape and electronic properties could allow it to act as a guest within larger host molecules like cyclodextrins or calixarenes, or to be incorporated into the framework of metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), leading to materials with tailored porosity and functionality.
By controlling these non-covalent interactions, it is possible to construct complex nanoscale architectures, such as nanofibers, vesicles, and organogels, with applications ranging from drug delivery to catalysis.
Q & A
Q. What are the most reliable synthetic routes for preparing 2-(Naphthalen-1-ylethynyl)aniline, and how can reaction yields be optimized?
The compound is typically synthesized via Sonogashira coupling , which involves reacting 2-iodoaniline with 1-ethynylnaphthalene in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper iodide co-catalyst. Key parameters for optimization include:
- Solvent selection : Use polar aprotic solvents like DMF or THF to enhance reaction efficiency.
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation.
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) yields >85% purity .
Q. What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for the ethynyl group (δ ~90–100 ppm in ¹³C NMR) and aromatic protons (δ 6.5–8.5 ppm).
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 269.12).
- X-ray crystallography : Resolves molecular geometry using software like SHELXL for refinement .
Q. How does the ethynyl-naphthalene substituent influence the compound’s basic reactivity?
The ethynyl group enhances electron-withdrawing effects , directing electrophilic substitution (e.g., nitration, halogenation) to the para position of the aniline ring. Cyclization reactions under acidic conditions (e.g., HCl/EtOH) may form polycyclic aromatic derivatives, a property leveraged in heterocyclic synthesis .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
DFT calculations (e.g., B3LYP/6-31G*) model:
Q. What methodologies elucidate the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Kinetic assays : Measure inhibition constants (Kᵢ) using fluorogenic substrates.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH).
- Molecular docking (AutoDock Vina) : Simulate binding poses with proteins (e.g., kinase domains) .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced pharmacological profiles?
- Substituent effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the naphthalene ring to boost metabolic stability.
- Steric modifications : Replace naphthalene with bulkier aromatics (e.g., anthracene) to modulate receptor selectivity.
- Bioisosteric replacement : Swap the ethynyl linker with a carbonyl group to alter solubility and bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
